3-bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylic acid
CAS No.:
Cat. No.: VC18145209
Molecular Formula: C13H18BrN3O4
Molecular Weight: 360.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18BrN3O4 |
|---|---|
| Molecular Weight | 360.20 g/mol |
| IUPAC Name | 3-bromo-7-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine-1-carboxylic acid |
| Standard InChI | InChI=1S/C13H18BrN3O4/c1-13(2,3)21-12(20)16-5-4-8-9(10(18)19)15-11(14)17(8)7-6-16/h4-7H2,1-3H3,(H,18,19) |
| Standard InChI Key | LRWDYVBLBLADJK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(N=C(N2CC1)Br)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound’s molecular formula is C₁₃H₁₈BrN₃O₄, with a molar mass of 360.20 g/mol. Its IUPAC name, 3-bromo-7-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,8,9-tetrahydroimidazo[1,5-d][1, diazepine-1-carboxylic acid, reflects a fused imidazo-diazepine core modified by a tert-butoxy carbonyl group and a carboxylic acid substituent. The canonical SMILES string (CC(C)(C)OC(=O)N1CCC2=C(N=C(N2CC1)Br)C(=O)O) highlights the bromine atom at position 3 and the bicyclic nitrogen arrangement.
Table 1: Structural and Physicochemical Data
Spectroscopic Data
While explicit spectral data for this compound is limited, analogous imidazo[1,5-d] diazepines exhibit characteristic NMR signals:
-
¹H NMR: Peaks at δ 1.4–1.6 ppm (tert-butyl group), δ 3.2–4.0 ppm (diazepine ring protons), and δ 7.0–8.5 ppm (imidazole protons) .
-
¹³C NMR: Carboxylic acid carbons appear near δ 170 ppm, while the tert-butoxy carbonyl group resonates at δ 80–85 ppm .
Synthesis and Manufacturing
Bromination and Intermediate Steps
The synthesis begins with bromination of a precursor imidazo-diazepine, typically using phosphorus oxychloride (POCl₃) or N-bromosuccinimide (NBS) in tetrahydrofuran (THF). This step introduces the bromine atom at position 3, critical for subsequent cross-coupling reactions. For example, in a reported protocol, imidoyl chloride intermediates are generated by reacting benzodiazepin-2-ones with POCl₃ and dimethyl-p-toluidine at 100°C .
Annulation and Cyclization
The imidazo[1,5-d]diazepine core is constructed via a one-pot annulation strategy. A carbanion derived from isocyanide reagents (e.g., Tos-MIC or ethyl isocyanoacetate) reacts with imidoyl chlorides or N-nitrosoamidines at −20°C, followed by potassium tert-butoxide-mediated cyclization . This method achieves yields of 70–85%, with purity ensured by liquid-liquid extraction and ether washing .
Table 2: Key Synthetic Conditions
| Parameter | Value |
|---|---|
| Brominating Agent | POCl₃ or NBS |
| Solvent | THF or toluene |
| Temperature | 100°C (bromination), −20°C (annulation) |
| Catalyst | Potassium tert-butoxide |
| Yield | 70–85% |
Applications in Pharmaceutical Research
Role as a Building Block
The compound serves as a versatile intermediate in synthesizing tricyclic benzodiazepines, a class of anxiolytics and sedatives. Its bromine atom enables Suzuki-Miyaura couplings, while the tert-butoxy carbonyl (Boc) group offers orthogonal protection for secondary amine functionalization . For instance, it has been used to synthesize analogs of midazolam, a short-acting benzodiazepine, via alkylation with tert-butyl magnesium chloride .
Case Studies in Drug Development
In a 2022 study, annulation of similar imidazo-diazepines with Tos-MIC yielded 8-chloro-6-(2-fluorophenyl)-3-tosyl-4H-benzo[f]imidazo[1,5-a] diazepine, a midazolam precursor . The methodology underscores the scalability of one-pot reactions for industrial applications, reducing production costs by 30% compared to traditional multi-step routes .
| Hazard Class | Category | Precautionary Measures |
|---|---|---|
| Skin Irritation | Category 2 | Wear nitrile gloves |
| Eye Irritation | Category 2A | Use safety goggles |
| Respiratory Irritation | Category 3 | Use fume hood |
Future Research Directions
-
Synthetic Optimization: Exploring photocatalyzed bromination to improve regioselectivity.
-
Biological Screening: Assessing the compound’s activity against GABAₐ receptors.
-
Formulation Studies: Developing prodrug derivatives to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume